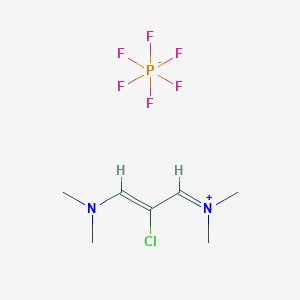
2-Chlor-1,3-Bis(dimethylamino)trimethinium-hexafluorophosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a synthetic compound with the molecular formula C7H14ClF6N2P and a molecular weight of 306.62 g/mol . This compound is known for its use in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves a multi-step synthesis process. One common method includes the reaction of chloroacetyl chloride with dimethylformamide (DMF) in the presence of phosphorus oxychloride . The reaction is carried out under controlled temperature conditions, typically around 65-70°C, to form a clear yellow solution. This is followed by the addition of sodium hexafluorophosphate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate undergoes various chemical reactions, including substitution and addition reactions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which replace the chlorine atom in the compound.
Addition Reactions: The compound can participate in addition reactions with various electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives .
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves its interaction with specific molecular targets. For instance, as a glycogen phosphorylase inhibitor, it binds to the enzyme’s active site, thereby inhibiting its activity . This interaction affects the metabolic pathways involving glycogen breakdown .
Vergleich Mit ähnlichen Verbindungen
Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate: Another compound with similar structural features and reactivity.
N,N-Diisopropylethylamine: Used in similar synthetic applications.
Uniqueness: 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is unique due to its specific reactivity and role as an intermediate in the synthesis of selective inhibitors and other biologically active compounds .
Eigenschaften
CAS-Nummer |
249561-98-6 |
|---|---|
Molekularformel |
C7H14ClF6N2P |
Molekulargewicht |
306.62 g/mol |
IUPAC-Name |
[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C7H14ClN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChI-Schlüssel |
PIUHAULDXSPPQV-UHFFFAOYSA-N |
SMILES |
CN(C)C=C(C=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F |
Isomerische SMILES |
CN(C)/C=C(\C=[N+](C)C)/Cl.F[P-](F)(F)(F)(F)F |
Kanonische SMILES |
CN(C)C=C(C=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F |
Key on ui other cas no. |
249561-98-6 |
Piktogramme |
Irritant |
Synonyme |
N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methylmethanaminium Hexafluorophosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



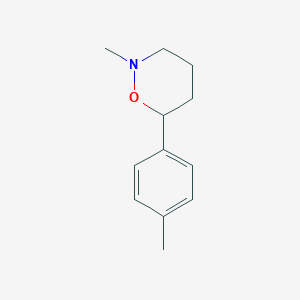
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)
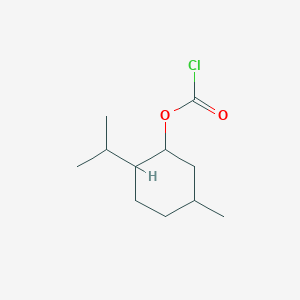
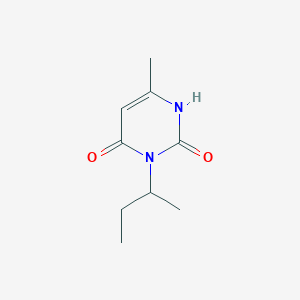
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)

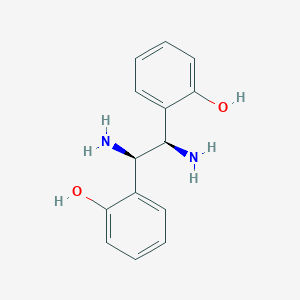
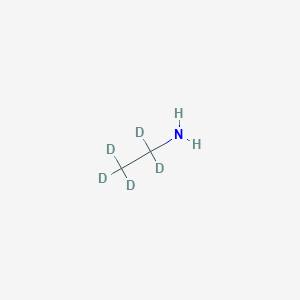
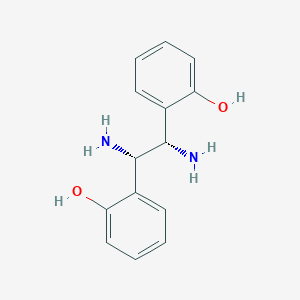
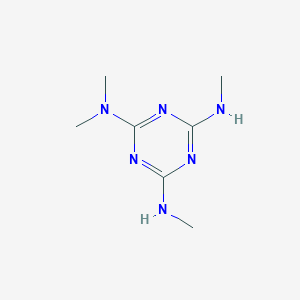

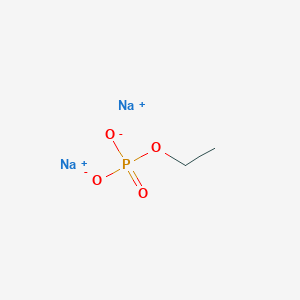
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
